11-(3-phenoxyphenyl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
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Overview
Description
11-(3-phenoxyphenyl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a compound belonging to the benzodiazepine family. Benzodiazepines are a class of psychoactive drugs known for their sedative, hypnotic, anxiolytic, anticonvulsant, and muscle relaxant properties . This specific compound has a unique structure that combines phenoxyphenyl and phenyl groups with a hexahydrobenzo[b][1,4]benzodiazepine core, making it a subject of interest in various scientific research fields.
Preparation Methods
The synthesis of 11-(3-phenoxyphenyl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one typically involves multiple steps. One common method includes the carbonylative coupling of iodobenzene with terminal alkynes to form 1,3-ynones, followed by a cyclocondensation reaction catalyzed by Cp2TiCl2/m-phthalic acid/ethanol . Another approach involves the continuous flow synthesis from aminobenzophenones, which undergoes a series of reactions including acylation and intramolecular cyclization .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Halogenation and nitration reactions are common, using reagents like bromine or nitric acid.
Cyclization: Cyclocondensation reactions are crucial in its synthesis, often catalyzed by titanium or palladium complexes.
Scientific Research Applications
11-(3-phenoxyphenyl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one has several applications in scientific research:
Chemistry: It serves as a key intermediate in the synthesis of various benzodiazepine derivatives.
Biology: It is used in studies related to neurotransmitter modulation and receptor binding.
Mechanism of Action
The compound exerts its effects primarily through the modulation of the gamma-aminobutyric acid (GABA) receptor. By enhancing the effect of GABA at the GABA_A receptor, it induces sedative and anxiolytic effects . The molecular targets include the benzodiazepine binding site on the GABA_A receptor, which facilitates the opening of chloride ion channels, leading to hyperpolarization of neurons and reduced neuronal excitability .
Comparison with Similar Compounds
Similar compounds include other benzodiazepines like diazepam, clonazepam, and flunitrazepam. These compounds share a core benzodiazepine structure but differ in their substituents, which influence their pharmacological properties . For instance:
Diazepam: Known for its long-acting anxiolytic effects.
Clonazepam: Used primarily for its anticonvulsant properties.
Flunitrazepam: Noted for its potent sedative effects and use in treating severe insomnia
11-(3-phenoxyphenyl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one stands out due to its unique combination of phenoxyphenyl and phenyl groups, which may offer distinct pharmacological advantages and research opportunities.
Properties
Molecular Formula |
C31H26N2O2 |
---|---|
Molecular Weight |
458.5g/mol |
IUPAC Name |
6-(3-phenoxyphenyl)-9-phenyl-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one |
InChI |
InChI=1S/C31H26N2O2/c34-29-20-23(21-10-3-1-4-11-21)19-28-30(29)31(33-27-17-8-7-16-26(27)32-28)22-12-9-15-25(18-22)35-24-13-5-2-6-14-24/h1-18,23,31-33H,19-20H2 |
InChI Key |
KYEDCNQQRBYURF-UHFFFAOYSA-N |
SMILES |
C1C(CC(=O)C2=C1NC3=CC=CC=C3NC2C4=CC(=CC=C4)OC5=CC=CC=C5)C6=CC=CC=C6 |
Canonical SMILES |
C1C(CC(=O)C2=C1NC3=CC=CC=C3NC2C4=CC(=CC=C4)OC5=CC=CC=C5)C6=CC=CC=C6 |
Origin of Product |
United States |
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